Toladryl

Descripción

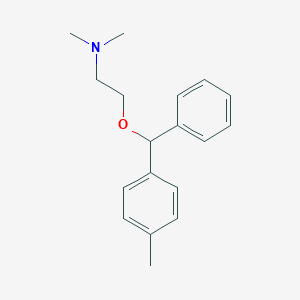

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-2-[(4-methylphenyl)-phenylmethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUYQWIDNIAHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903322 | |

| Record name | 2-((p-Methyl-alpha-phenylbenzyl)oxy)ethyl(dimethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19804-27-4 | |

| Record name | 4-Methyldiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19804-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methyldiphenhydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019804274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((p-Methyl-alpha-phenylbenzyl)oxy)ethyl(dimethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(p-methyl-α-phenylbenzyl)oxy]ethyl(dimethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLDIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9633413CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diphenhydramine on H1 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of diphenhydramine, a first-generation antihistamine, at the histamine H1 receptor. It delves into its binding characteristics, its role as an inverse agonist, and its impact on downstream signaling pathways. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

Core Concepts: Diphenhydramine as an Inverse Agonist

Diphenhydramine, a member of the ethanolamine class of antihistamines, is traditionally known as a histamine H1 receptor antagonist.[1] However, current understanding reveals that it primarily functions as an inverse agonist .[1][2] This distinction is crucial for a precise understanding of its mechanism.

H1 receptors, like many G-protein coupled receptors (GPCRs), exhibit a degree of constitutive activity, meaning they can signal to a certain extent even in the absence of an agonist like histamine.[3] While a neutral antagonist would simply block histamine from binding without affecting this basal activity, an inverse agonist like diphenhydramine binds to the H1 receptor and stabilizes it in an inactive conformation.[4][5] This action not only prevents histamine binding but also actively reduces the receptor's constitutive signaling, shifting the conformational equilibrium towards the inactive state.[3]

This inverse agonism is a key component of diphenhydramine's therapeutic effects, which include the alleviation of allergic symptoms such as sneezing, runny nose, and itchy eyes.[6][7] As a first-generation antihistamine, diphenhydramine readily crosses the blood-brain barrier, and its inverse agonist action on central H1 receptors is responsible for its sedative side effects.[1][2]

Quantitative Data: Binding Affinities of First-Generation Antihistamines

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for diphenhydramine and other selected first-generation antihistamines at the human H1 receptor.

| Compound | H1 Receptor Ki (nM) | Notes |

| Diphenhydramine | 16 | - |

| Chlorpheniramine | 12 (IC50) | The dextrorotatory stereoisomer, dexchlorpheniramine, is the more active enantiomer with Ki values of 2.67 to 4.81 nM.[8][9] |

| Promethazine | 1.4 | Also exhibits antagonist activity at muscarinic, serotonergic, dopaminergic, and adrenergic receptors.[10] |

| Hydroxyzine | 10-19 (IC50) | Also acts as a weaker antagonist at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors.[9][11] |

| Cyproheptadine | - | A potent H1 antagonist that also exhibits significant antiserotonergic activity.[12][13] |

Signaling Pathways Modulated by Diphenhydramine

The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[14][15] Activation of the H1 receptor by histamine initiates a signaling cascade that is inhibited by diphenhydramine's inverse agonist activity.

The Gq/11-PLC-IP3-Ca2+ Pathway

Upon histamine binding, the H1 receptor activates the Gαq subunit of the G-protein.[15] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[15]

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[15]

The rise in intracellular Ca2+ and the activation of PKC lead to various cellular responses, including smooth muscle contraction and increased vascular permeability, which are characteristic of an allergic response. Diphenhydramine, by stabilizing the inactive state of the H1 receptor, prevents this cascade from being initiated by histamine and reduces the basal level of signaling from constitutively active receptors.

Modulation of NF-κB Activation

The signaling cascade initiated by H1 receptor activation also leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[15] PKC, activated by DAG and Ca2+, can phosphorylate and activate downstream kinases that are part of the NF-κB signaling pathway.[15] NF-κB is a key regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines and adhesion molecules.

Diphenhydramine, by inhibiting the upstream H1 receptor signaling, can attenuate the activation of NF-κB, contributing to its anti-inflammatory effects beyond simple histamine blockade.

Experimental Protocols

The characterization of diphenhydramine's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay for H1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., diphenhydramine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Materials:

-

Radioligand: [3H]mepyramine

-

Membrane Preparation: Homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells).

-

Test Compound: Diphenhydramine

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Scintillation Fluid

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Prepare cell membrane homogenates containing the H1 receptor and determine the protein concentration using a suitable method (e.g., BCA protein assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane homogenate, assay buffer, and [3H]mepyramine.

-

Non-specific Binding: Membrane homogenate, assay buffer, [3H]mepyramine, and a high concentration of unlabeled antagonist.

-

Competition Binding: Membrane homogenate, assay buffer, [3H]mepyramine, and varying concentrations of diphenhydramine.

-

-

Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.[16]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of a compound to inhibit the production of inositol phosphates, a downstream product of H1 receptor activation. It is particularly useful for demonstrating inverse agonism.

Materials:

-

Cells: A cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radiolabel: [3H]myo-inositol

-

Stimulant (for antagonist assays): Histamine

-

Test Compound: Diphenhydramine

-

Lithium Chloride (LiCl): To inhibit the degradation of inositol monophosphate.

-

Cell Lysis Buffer

-

Anion Exchange Chromatography Columns

-

Elution Buffers

-

Scintillation Fluid and Counter

Procedure:

-

Cell Culture and Labeling: Culture the cells in 96-well plates and label them overnight with [3H]myo-inositol in inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Treatment:

-

Basal (Constitutive Activity): Add assay buffer only.

-

Inverse Agonism: Add varying concentrations of diphenhydramine.

-

Antagonism: Add varying concentrations of diphenhydramine followed by a fixed concentration of histamine.

-

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes) to allow for the accumulation of inositol phosphates.

-

Cell Lysis: Stop the reaction by adding a lysis buffer (e.g., ice-cold perchloric acid).

-

Separation of Inositol Phosphates: Neutralize the cell lysates and separate the inositol phosphates from free inositol using anion exchange chromatography.

-

Quantification: Elute the inositol phosphates and measure the radioactivity of the eluates using a scintillation counter.

-

Data Analysis:

-

For inverse agonism, plot the amount of inositol phosphate produced against the concentration of diphenhydramine. A decrease below the basal level indicates inverse agonist activity.

-

For antagonism, plot the inhibition of the histamine-stimulated response against the concentration of diphenhydramine to determine the IC50.

-

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB, which is modulated by H1 receptor signaling. It is another functional assay to assess the inverse agonist or antagonist properties of a compound.

Materials:

-

Reporter Cell Line: A cell line (e.g., HEK293) stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Stimulant: A known activator of the NF-κB pathway (e.g., TNF-α or phorbol 12-myristate 13-acetate (PMA)).

-

Test Compound: Diphenhydramine

-

Cell Culture Medium and Reagents

-

Luciferase Assay Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.

-

Treatment:

-

Basal Activity: Treat cells with vehicle control.

-

Inverse Agonism: Treat cells with varying concentrations of diphenhydramine.

-

Antagonism: Pre-treat cells with varying concentrations of diphenhydramine for a short period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

-

Incubation: Incubate the cells for a sufficient time to allow for gene transcription and protein expression (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.

-

Luminescence Measurement: Measure the light output from each well using a luminometer.

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

For inverse agonism, a decrease in luciferase activity below the basal level in the presence of diphenhydramine indicates inhibition of constitutive NF-κB activity.

-

For antagonism, calculate the percent inhibition of the stimulant-induced luciferase activity at each concentration of diphenhydramine to determine the IC50.

-

Conclusion

Diphenhydramine's mechanism of action at the histamine H1 receptor is more complex than that of a simple antagonist. Its classification as an inverse agonist provides a more accurate model for its therapeutic effects and side-effect profile. By stabilizing the inactive conformation of the H1 receptor, diphenhydramine not only blocks the actions of histamine but also reduces the receptor's constitutive activity. This leads to the inhibition of the Gq/11-PLC-IP3-Ca2+ signaling pathway and the downstream activation of the pro-inflammatory transcription factor NF-κB. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these molecular interactions, which is essential for the ongoing research and development of H1 receptor-targeted therapeutics.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 6. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 7. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 8. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Promethazine - Wikipedia [en.wikipedia.org]

- 11. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 12. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 14. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMPDB [smpdb.ca]

- 16. pubs.acs.org [pubs.acs.org]

Beyond the Histamine H1 Receptor: A Technical Guide to the Molecular Targets of Diphenhydramine

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of diphenhydramine, a first-generation antihistamine, extending beyond its well-documented interaction with the histamine H1 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of diphenhydramine's polypharmacology. The information presented herein is crucial for understanding its therapeutic effects, side-effect profile, and potential for drug repositioning.

Executive Summary

Diphenhydramine's clinical effects are not solely attributable to its antagonism of the histamine H1 receptor. A substantial body of evidence demonstrates its interaction with a range of other molecular targets, including muscarinic acetylcholine receptors, voltage-gated ion channels, and neurotransmitter transporters. These off-target interactions are responsible for its well-known anticholinergic, local anesthetic, and sedative side effects, and also provide a basis for its use in conditions such as Parkinsonism and motion sickness.[1][2][3] This guide summarizes the quantitative binding data, details the experimental protocols for target characterization, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Profile of Diphenhydramine

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of diphenhydramine for various molecular targets. Lower values indicate stronger binding or inhibition.

Table 1: Muscarinic Acetylcholine Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Species |

| M1 | 80 - 100 | Human |

| M2 | 120 - 490 | Human |

| M3 | 84 - 229 | Human |

| M4 | 53 - 112 | Human |

| M5 | 30 - 260 | Human |

| Data compiled from publicly available databases and literature.[4] |

Table 2: Ion Channel and Transporter Interactions

| Target | Value (nM) | Parameter | Species/Assay |

| Voltage-gated Sodium Channel (Inactivated state) | ~10,000 | Kd | Rat |

| Voltage-gated Sodium Channel (Resting state) | >300,000 | Kd | Rat |

| hERG Potassium Channel | 27,100 | IC50 | Human |

| Serotonin Transporter (SERT) | Weak Inhibition | - | Pre-clinical models |

| Data compiled from publicly available databases and literature.[4][5][6] |

Table 3: Adrenergic, Dopamine, and Serotonin Receptor Binding Affinities

| Receptor | Ki (nM) | Species |

| α1 Adrenergic | 750 | Rat |

| α2A Adrenergic | 2900 | Human |

| α2B Adrenergic | 1600 | Human |

| α2C Adrenergic | 2100 | Human |

| D2 Dopamine | 20,000 | Rat |

| 5-HT2A Serotonin | 1,300 | Human |

| Data compiled from publicly available databases and literature.[4] |

Key Molecular Targets and Signaling Pathways

Muscarinic Acetylcholine Receptors

Diphenhydramine is a potent antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This anticholinergic activity is the basis for its use in treating Parkinsonism and motion sickness, and also contributes to common side effects like dry mouth, urinary retention, and cognitive impairment.[2][7]

The M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2][8] The M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1][5]

Voltage-Gated Sodium Channels

Diphenhydramine acts as an intracellular blocker of voltage-gated sodium channels, which is the mechanism behind its local anesthetic properties.[1][3] It exhibits a higher affinity for the inactivated state of the channel compared to the resting state, a characteristic of many local anesthetics and antiarrhythmic drugs.[5] This state-dependent binding contributes to its efficacy in blocking nerve conduction.

Voltage-Gated Potassium Channels (hERG)

Diphenhydramine has been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][9] Inhibition of this channel can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of torsades de pointes, a potentially fatal cardiac arrhythmia.[10]

Serotonin Transporter (SERT)

Diphenhydramine is a weak inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[1][6] This discovery was a pivotal moment in psychopharmacology, leading to the development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine for the treatment of depression.[9]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of diphenhydramine for muscarinic receptors using a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Membranes from cells expressing the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable radiolabeled muscarinic antagonist.

-

Unlabeled Ligand: Diphenhydramine hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of diphenhydramine.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-NMS, and varying concentrations of diphenhydramine or buffer (for total binding) or a high concentration of an unlabeled antagonist like atropine (for non-specific binding).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the effect of diphenhydramine on voltage-gated sodium or potassium channels.

Materials:

-

Cell Line: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing NaV1.5 or hERG).

-

External Solution: Physiological salt solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose, pH 7.4).

-

Internal Solution: Solution mimicking the intracellular ionic composition (e.g., containing in mM: 130 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2).

-

Diphenhydramine Stock Solution.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes.

Procedure:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Plate the cells on coverslips and place a coverslip in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Using the micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a voltage protocol to elicit the desired ion channel currents (e.g., a depolarizing step to activate sodium or potassium channels).

-

Record the baseline currents in the absence of the drug.

-

Perfuse the chamber with the external solution containing various concentrations of diphenhydramine.

-

Record the currents in the presence of each drug concentration.

-

To determine the IC50, measure the peak current amplitude at each concentration, normalize to the baseline current, and plot the percentage of inhibition against the logarithm of the diphenhydramine concentration.

Conclusion

The pharmacological profile of diphenhydramine is complex, extending well beyond its primary action as a histamine H1 receptor antagonist. Its interactions with muscarinic receptors, voltage-gated ion channels, and serotonin transporters are clinically significant, contributing to both its therapeutic applications and its adverse effect profile. A thorough understanding of these off-target activities is essential for the safe and effective use of diphenhydramine and for the rational design of future medications with improved selectivity. This guide provides a foundational resource for researchers and clinicians working with this multifaceted drug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. shutterstock.com [shutterstock.com]

- 9. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 10. media.cellsignal.com [media.cellsignal.com]

Pharmacokinetics and pharmacodynamics of Diphenhydramine in vivo

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Diphenhydramine In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine is a first-generation ethanolamine-based antihistamine widely utilized for its therapeutic effects in managing allergic reactions, insomnia, and motion sickness.[1][2] Its clinical utility is a consequence of its action as an inverse agonist at the histamine H1 receptor.[1][3] However, its pharmacological profile is complex, characterized by significant sedative and anticholinergic properties stemming from its ability to cross the blood-brain barrier and interact with various receptor systems.[1][4] This guide provides a comprehensive technical overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of diphenhydramine, presenting quantitative data, detailed experimental methodologies, and key signaling pathways to support advanced research and drug development.

Pharmacodynamics: Mechanism of Action and Receptor Profile

Diphenhydramine's primary mechanism of action is the competitive antagonism, or more accurately, inverse agonism, at the histamine H1 receptor.[1][3] By binding to H1 receptors, it prevents the action of histamine, a key mediator in allergic and inflammatory responses, thereby reducing symptoms like vasodilation, increased vascular permeability, and bronchoconstriction.[1][5] As a first-generation antihistamine, it readily penetrates the central nervous system (CNS), where its blockade of H1 receptors leads to its characteristic sedative effects.[6][7]

Beyond its primary target, diphenhydramine exhibits a broad receptor binding profile, which accounts for many of its other clinical effects and side effects:

-

Antimuscarinic Activity: Diphenhydramine is a potent competitive antagonist of muscarinic acetylcholine receptors (M1-M5), which is responsible for its anticholinergic side effects (e.g., dry mouth, urinary retention) and its utility in treating drug-induced extrapyramidal symptoms.[1][6]

-

Sodium Channel Blockade: It acts as an intracellular sodium channel blocker, which confers local anesthetic properties.[4][6]

-

Antitussive Action: It suppresses the cough center in the medulla, an effect attributed to its central H1 and antimuscarinic activities.[1]

Receptor Binding Affinity

The clinical profile of diphenhydramine is defined by its affinity for multiple receptors. Its lack of specificity is a hallmark of first-generation antihistamines and contrasts sharply with later-generation agents designed for high H1 receptor selectivity.[8]

Table 1: Receptor Binding Profile of Diphenhydramine

| Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Histamine H1 | Value not explicitly found in search results | |

| Muscarinic M1 | Value not explicitly found in search results | [8] |

| Muscarinic M2 | Value not explicitly found in search results | [8] |

| Muscarinic M3 | Value not explicitly found in search results | [8] |

| Muscarinic M4 | Value not explicitly found in search results | [8] |

| Muscarinic M5 | Value not explicitly found in search results | [8] |

| Adrenergic α1 | Value not explicitly found in search results | [8] |

| Serotonin 5-HT2A | Value not explicitly found in search results |[8] |

Note: While search results confirm diphenhydramine's significant affinity for these receptors, specific Ki values were not consistently available in the provided snippets. A lower Ki value indicates higher binding affinity.[8]

Pharmacokinetics: ADME Profile

The disposition of diphenhydramine in the body is characterized by rapid absorption, extensive distribution, significant metabolism, and renal excretion of its metabolites.

Absorption

Following oral administration, diphenhydramine is well absorbed, though it undergoes substantial first-pass metabolism in the liver.[6][[“]] Peak plasma concentrations (Tmax) are typically reached within 1.5 to 3 hours.[3][6]

Distribution

Diphenhydramine is widely distributed throughout the body, a characteristic reflected by its large volume of distribution (Vd).[6] It readily crosses the blood-brain barrier, which is crucial for its central effects.[6][10] Diphenhydramine is highly bound to plasma proteins, approximately 98-99%.[3][6]

Metabolism

The liver is the primary site of diphenhydramine metabolism, which occurs mainly via the cytochrome P450 (CYP) enzyme system.[3][11] The primary metabolic pathway is N-demethylation.[11][12]

-

Primary Enzyme: CYP2D6 is the main high-affinity enzyme responsible for its metabolism.[6][11]

-

Other Enzymes: CYP1A2, CYP2C9, and CYP2C19 are also involved as low-affinity components.[3][11]

-

Metabolites: Active metabolites include nordiphenhydramine and dinordiphenhydramine, which are further processed into compounds like diphenylmethoxyacetic acid.[10]

Diphenhydramine is also an inhibitor of CYP2D6, creating a potential for drug-drug interactions.[11][12]

Excretion

Diphenhydramine and its metabolites are eliminated primarily through the urine.[6] Very little of the drug (around 1-2%) is excreted unchanged.[6][10] The elimination half-life varies significantly with age.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize key in vivo pharmacokinetic parameters for diphenhydramine in human and animal models.

Table 2: Human Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value | Population | Reference |

|---|---|---|---|

| Oral Bioavailability (F) | 40 - 72% | Adults | [3][6][[“]] |

| Time to Peak (Tmax) | 1.5 - 3.0 hours | Adults, Children | [3][6][13] |

| Elimination Half-Life (t1/2) | 5.4 hours | Children | [3] |

| 8.4 - 9.2 hours | Young Adults | [3][[“]][14] | |

| 13.5 hours | Elderly | [3] | |

| Volume of Distribution (Vd) | 4.5 - 17 L/kg | Adults | [6][14][15] |

| Plasma Protein Binding | 98 - 99% | Adults | [3][6] |

| Systemic Clearance (CL) | 6.2 - 23.3 mL/min/kg | Adults |[[“]][14][16] |

Table 3: Preclinical (Animal) Pharmacokinetic Parameters of Diphenhydramine

| Parameter | Value | Species (Model) | Reference |

|---|---|---|---|

| Elimination Half-Life (t1/2) | 34 - 68 min | Sheep (Ewe) | [15] |

| Volume of Distribution (Vd) | 3 - 6 L/kg | Sheep (Ewe) | [15] |

| Systemic Clearance (CL) | ~5 L/h/kg | Sheep (Ewe) | [15] |

| Acute Toxicity (LD50) | 49.3 mg/kg (i.m.) | Chick |[17] |

Signaling Pathways and Visualizations

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein.[7][18] Agonist (histamine) binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[18][19] This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes.[7] Diphenhydramine acts as an inverse agonist, blocking this pathway.[1]

Caption: Diphenhydramine blocks the H1 receptor, inhibiting the Gq/PLC signaling cascade.

Experimental Protocols & Methodologies

In Vivo Pharmacokinetic Study Protocol

This section outlines a generalized protocol for determining the pharmacokinetic profile of diphenhydramine in a preclinical model, such as a rat or mouse.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, CL) of diphenhydramine following oral or intravenous administration.

Materials:

-

Diphenhydramine hydrochloride

-

Vehicle (e.g., sterile 0.9% saline for injection, 0.5% carboxymethylcellulose for oral gavage)[19]

-

Laboratory animals (e.g., male Sprague-Dawley rats)

-

Blood collection supplies (e.g., K2-EDTA tubes, syringes)[20]

-

Analytical equipment (e.g., LC-MS/MS system)[20]

Methodology:

-

Animal Acclimation: House animals in a controlled environment for at least 48-72 hours prior to the experiment to minimize stress.[19]

-

Dosing Formulation: Prepare a solution or suspension of diphenhydramine in the appropriate vehicle at the desired concentration.[19]

-

Administration: Administer a single dose of diphenhydramine to the animals via the intended route (e.g., oral gavage or intravenous injection). A vehicle control group is essential.[19]

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate method (e.g., tail vein, jugular vein cannula).[20]

-

Plasma Preparation: Process blood samples by centrifugation to separate plasma, which is then stored at -20°C or lower until analysis.[20]

-

Sample Analysis: Quantify diphenhydramine concentrations in plasma samples using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[20] This involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.[20]

-

Pharmacokinetic Analysis: Use noncompartmental analysis (NCA) with software like Phoenix™ WinNonlin® to calculate PK parameters from the plasma concentration-time data.[13][20]

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

In Vivo Pharmacodynamic Study Protocol (Anti-Allergy Model)

This protocol describes a model to assess the anti-inflammatory/anti-allergy effects of diphenhydramine.

Objective: To evaluate the efficacy of diphenhydramine in a model of non-IgE-mediated mast cell degranulation.[19]

Materials:

-

Diphenhydramine hydrochloride

-

Compound 48/80 (mast cell degranulator)

-

Sterile saline (0.9% NaCl)

-

Plethysmometer or calipers for measuring edema

-

Male Swiss albino mice (20-25 g)[19]

Methodology:

-

Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.[19]

-

Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle Control, Diphenhydramine).

-

Drug Administration: Administer diphenhydramine (e.g., 10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection.[19]

-

Induction of Inflammation: After a set pre-treatment time (e.g., 30 minutes), inject Compound 48/80 subcutaneously into the mouse paw to induce local edema.[19]

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 30, 60, 120 minutes) after the induction of inflammation.[19]

-

Data Analysis: Calculate the percentage of edema inhibition for the diphenhydramine-treated group compared to the vehicle-treated group to determine efficacy.[19]

Conclusion

Diphenhydramine remains a critical compound for both clinical use and pharmacological research. Its well-characterized in vivo profile reveals rapid absorption, extensive distribution and metabolism primarily via CYP2D6, and a multi-receptor binding profile that explains both its therapeutic efficacy and its significant side-effect burden. The provided pharmacokinetic data, experimental frameworks, and signaling pathway visualizations offer a consolidated resource for professionals engaged in the study and development of CNS-active compounds and antihistamines. A thorough understanding of these PK/PD relationships is paramount for optimizing therapeutic strategies and designing next-generation agents with improved specificity and safety profiles.

References

- 1. Pharmacology of Diphenhydramine | Pharmacology Mentor [pharmacologymentor.com]

- 2. Diphenhydramine: mechanism of action, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. consensus.app [consensus.app]

- 10. data.ntsb.gov [data.ntsb.gov]

- 11. droracle.ai [droracle.ai]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of diphenhydramine and a demethylated metabolite following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of diphenhydramine after dose ranging in nonpregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of diphenhydramine in healthy volunteers with a dimenhydrinate 25 mg chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute Toxicity and Neurobehavioral Effects of Diphenhydramine in Chicks [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

Diphenhydramine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, exerts a wide range of effects on the central nervous system (CNS). Its ability to readily cross the blood-brain barrier allows it to interact with multiple neurotransmitter systems, leading to its characteristic sedative and anticholinergic effects. This document provides a comprehensive technical overview of the molecular mechanisms, pharmacodynamics, and functional consequences of diphenhydramine's action on the CNS. It includes a detailed summary of its receptor binding profile, an exploration of the key signaling pathways it modulates, and standardized protocols for assessing its CNS effects in both preclinical and clinical settings. This guide is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Diphenhydramine is an ethanolamine-derivative first-generation H1-antihistamine that has been in clinical use since 1946.[1] While primarily known for its therapeutic application in the management of allergic reactions, its significant impact on the central nervous system has led to its use as a hypnotic and an antiemetic.[1][2] Unlike second-generation antihistamines, diphenhydramine's lipophilic nature facilitates its passage across the blood-brain barrier, resulting in a broad spectrum of CNS effects that are central to both its therapeutic utility and its adverse effect profile.[3] A thorough understanding of these effects is crucial for its safe and effective use, as well as for the development of novel therapeutics with improved CNS safety profiles.

Molecular Mechanisms of Action

Diphenhydramine's effects on the CNS are multifaceted, arising from its interactions with several key receptor systems. It acts primarily as an inverse agonist at histamine H1 receptors and a competitive antagonist at muscarinic acetylcholine receptors.[1][3] Additionally, it exhibits activity as a sodium channel blocker and has been shown to inhibit the reuptake of serotonin.[1]

Histamine H1 Receptor Inverse Agonism

The sedative and hypnotic effects of diphenhydramine are primarily attributed to its high affinity for and inverse agonism at central histamine H1 receptors.[3] In the CNS, histamine is a key neurotransmitter involved in promoting wakefulness and arousal.[4] By binding to and stabilizing the inactive conformation of the H1 receptor, diphenhydramine reduces the constitutive activity of these receptors and antagonizes the effects of endogenous histamine, leading to drowsiness and sedation.[1][4]

Muscarinic Acetylcholine Receptor Antagonism

Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which contributes significantly to its CNS effects, including sedation, cognitive impairment, and at high doses, delirium.[1][5] Acetylcholine plays a critical role in learning, memory, and attention. By blocking muscarinic receptors, particularly the M1 subtype, diphenhydramine disrupts cholinergic neurotransmission, leading to its characteristic anticholinergic side effects.[6]

Other Mechanisms

Diphenhydramine also functions as an intracellular sodium channel blocker, a mechanism that underlies its local anesthetic properties.[1] Furthermore, it has been shown to inhibit the reuptake of serotonin, although the clinical significance of this action in relation to its primary CNS effects is less well-defined.[1]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of diphenhydramine for various CNS receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Diphenhydramine Ki (nM) | Reference |

| Histamine H1 | 14.08 - 20 | [7][8] |

| Muscarinic M1 | 210 | [7] |

| Muscarinic M2 | 130 | [7] |

| Muscarinic M3 | 240 | [7] |

| Muscarinic M4 | 112 | [7] |

| Muscarinic M5 | 260 | [7] |

| Alpha-1 Adrenergic | 430 | [7] |

| Alpha-2 Adrenergic | 7,600 | [7] |

Signaling Pathways

The primary CNS effects of diphenhydramine are mediated through the modulation of G-protein coupled receptor (GPCR) signaling cascades.

Histamine H1 Receptor Signaling

Histamine H1 receptors are coupled to Gq/11 proteins. Activation of this pathway by an agonist (histamine) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, diphenhydramine stabilizes the inactive state of the H1 receptor, thereby reducing the basal activity of this pathway.

Caption: Diphenhydramine stabilizes the inactive state of the H1 receptor.

Muscarinic M1 Receptor Signaling

Similar to H1 receptors, muscarinic M1 receptors are also coupled to Gq/11 proteins.[6] Acetylcholine binding activates this pathway, leading to increased neuronal excitability.[6] As a competitive antagonist, diphenhydramine blocks the binding of acetylcholine to the M1 receptor, thereby inhibiting this signaling cascade and reducing cholinergic neurotransmission.

Caption: Diphenhydramine blocks acetylcholine binding to the M1 receptor.

Experimental Protocols

Standardized experimental protocols are essential for the reliable assessment of diphenhydramine's CNS effects.

Preclinical: Open Field Test (Rodents)

The open field test is a widely used behavioral assay to assess locomotor activity and anxiety-like behavior in rodents.[9][10]

Objective: To evaluate the sedative effects of diphenhydramine by measuring changes in locomotor activity.

Materials:

-

Open field arena (e.g., 40 x 40 x 30 cm for mice)

-

Video tracking software

-

Diphenhydramine hydrochloride

-

Vehicle (e.g., sterile saline)

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 30-60 minutes prior to the experiment.[10]

-

Drug Administration: Administer diphenhydramine (e.g., 10-50 mg/kg, intraperitoneally) or vehicle to the animals.[1] The specific dose and route should be determined based on the study objectives.

-

Test Initiation: 15-30 minutes post-injection, place the animal in the center of the open field arena.[1]

-

Data Collection: Record the animal's activity for a predetermined duration (typically 5-10 minutes) using video tracking software.[9] Key parameters to measure include:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency (a measure of exploratory behavior)

-

-

Data Analysis: Compare the behavioral parameters between the diphenhydramine-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA). A significant decrease in locomotor activity and rearing is indicative of a sedative effect.[1]

Caption: Workflow for the Open Field Test.

Clinical: Digit Symbol Substitution Test (DSST)

The Digit Symbol Substitution Test (DSST) is a neuropsychological test that assesses processing speed, attention, and working memory.[2][11]

Objective: To quantify the cognitive-impairing effects of diphenhydramine in human subjects.

Materials:

-

DSST test form (with a key of digit-symbol pairings)

-

Pencil

-

Stopwatch

Procedure:

-

Baseline Assessment: Administer the DSST to subjects prior to drug administration to establish a baseline performance level.

-

Drug Administration: Administer a single oral dose of diphenhydramine (e.g., 50 mg) or placebo in a double-blind, crossover design.[12]

-

Post-Dose a ssessments: Re-administer the DSST at specified time points after drug administration (e.g., 1, 2, 4, and 6 hours) to assess changes in cognitive performance.

-

Instructions to Subject: The subject is presented with a key that pairs digits (1-9) with unique symbols. The test form consists of rows of digits, and the subject's task is to write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds).[2]

-

Scoring: The score is the number of correct symbols completed within the time limit.

-

Data Analysis: Compare the change from baseline in DSST scores between the diphenhydramine and placebo conditions using appropriate statistical methods (e.g., repeated measures ANOVA). A significant decrease in the number of correct symbols indicates cognitive impairment.

Caption: Workflow for the Digit Symbol Substitution Test.

Dose-Response Relationship of CNS Effects

The CNS effects of diphenhydramine are dose-dependent. A meta-analysis of 18 studies revealed that a 50 mg dose of diphenhydramine significantly impairs performance on various cognitive and psychomotor tasks compared to placebo.[13] Another study investigating diphenhydramine overdose found that the risk of clinically significant toxicity increases at doses of 7.5 mg/kg or a total ingestion of 1 gram.[14] For every 1 log10 unit increase in the mg/kg dose, the odds of developing a clinically significant response increased 47-fold.[14]

Conclusion

Diphenhydramine's effects on the central nervous system are complex and result from its interactions with multiple receptor systems. Its primary actions as a histamine H1 receptor inverse agonist and a muscarinic acetylcholine receptor antagonist are responsible for its well-documented sedative and cognitive-impairing properties. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of diphenhydramine's CNS effects and for the development of new medications with improved safety profiles. A thorough understanding of its multifaceted pharmacological profile is essential for both clinical practice and future drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Digit Symbol Substitution Test: The Case for Sensitivity Over Specificity in Neuropsychological Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cognitive and other adverse effects of diphenhydramine use in hospitalized older patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. benchchem.com [benchchem.com]

- 8. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. anilocus.com [anilocus.com]

- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diphenhydramine dose-response: a novel approach to determine triage thresholds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticholinergic Properties of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation ethanolamine-derivative antihistamine, is widely recognized for its potent antagonism of the histamine H1 receptor. However, a significant component of its pharmacological profile and a primary contributor to its side effects is its pronounced anticholinergic activity. This technical guide provides a comprehensive investigation into the anticholinergic properties of diphenhydramine, detailing its mechanism of action, receptor binding affinities, and the functional consequences of its interaction with the cholinergic system. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways.

Introduction

Diphenhydramine exerts its anticholinergic effects primarily through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are integral to the parasympathetic nervous system and are also present in the central nervous system, where they mediate a wide array of physiological functions.[3] The blockade of these receptors by diphenhydramine leads to a variety of well-documented side effects, including dry mouth, blurred vision, urinary retention, constipation, and central nervous system effects such as drowsiness, cognitive impairment, and delirium at high doses.[2] Understanding the specifics of diphenhydramine's interaction with muscarinic receptors is crucial for appreciating its therapeutic applications beyond allergy relief, such as for motion sickness and as a sleep aid, as well as for managing its adverse effect profile.[4]

Mechanism of Anticholinergic Action

Diphenhydramine acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. By occupying the receptor's binding site, diphenhydramine prevents ACh from binding and initiating the downstream signaling cascades that are normally triggered by muscarinic receptor activation. This blockade of cholinergic transmission underlies the diverse anticholinergic effects observed with diphenhydramine administration.

Quantitative Analysis of Muscarinic Receptor Interaction

The affinity of diphenhydramine for the five subtypes of muscarinic receptors (M1-M5) has been quantified using various experimental techniques, primarily radioligand binding assays and functional bioassays.

Receptor Binding Affinity

Radioligand binding assays are a standard method for determining the binding affinity (Ki) of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of the endogenous ligand and is inversely proportional to the binding affinity.

| Receptor Subtype | Diphenhydramine Kᵢ (nM) |

| M1 | 83 |

| M2 | 373 |

| M3 | 137 |

| M4 | Not Reported |

| M5 | Not Reported |

Note: Data presented is for diphenhydramine. Ki values can vary based on experimental conditions.[5]

Functional Antagonism

Functional assays measure the ability of a compound to inhibit a physiological response mediated by a receptor. For anticholinergic activity, this often involves measuring the inhibition of acetylcholine-induced smooth muscle contraction in isolated tissues, such as the guinea pig ileum. The potency of a competitive antagonist in these assays is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

| Assay | Parameter | Value |

| Inhibition of M3 receptor-mediated ion transport in airway mucus gland cells | pA₂ | 6.2 |

| Antagonism of histamine-induced contractions in guinea pig ileum | pA₂ | 7.9 |

Note: Data presented is for diphenhydramine.[5][6]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of diphenhydramine for muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [³H]N-methylscopolamine).

-

Unlabeled diphenhydramine.

-

Potent unlabeled muscarinic antagonist for determining non-specific binding (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

Total Binding: Cell membranes and radioligand.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a potent unlabeled muscarinic antagonist (e.g., 1 µM atropine).

-

Competition: Cell membranes, radioligand, and increasing concentrations of diphenhydramine.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.

-

Determine the IC₅₀ value (the concentration of diphenhydramine that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Schild Analysis for Functional Antagonism in Isolated Guinea Pig Ileum

This protocol describes the use of an isolated tissue preparation to characterize the competitive antagonism of diphenhydramine at functional muscarinic receptors.

Materials:

-

Guinea pig ileum segment.

-

Krebs-Henseleit physiological salt solution.

-

Carbogen gas (95% O₂, 5% CO₂).

-

Acetylcholine (ACh) as the agonist.

-

Diphenhydramine as the antagonist.

-

Organ bath with an isometric force transducer.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.

-

Control Agonist Concentration-Response Curve: Perform a cumulative concentration-response curve for acetylcholine to determine its EC₅₀ (the concentration that produces 50% of the maximal response).

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of diphenhydramine to the organ bath and incubate for a predetermined period to allow for equilibrium.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of diphenhydramine, repeat the cumulative concentration-response curve for acetylcholine.

-

Repeat with Multiple Antagonist Concentrations: Wash the tissue extensively and repeat steps 4 and 5 with several increasing concentrations of diphenhydramine.

-

Data Analysis (Schild Plot):

-

For each concentration of diphenhydramine, calculate the Dose Ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of diphenhydramine on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line provides the pA₂ value. The slope of the line should be close to 1 for competitive antagonism.

-

Muscarinic Receptor Signaling Pathways and Inhibition by Diphenhydramine

Muscarinic receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades. Diphenhydramine, by blocking the binding of acetylcholine, prevents the initiation of these pathways.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels.

Conclusion

Diphenhydramine's anticholinergic properties are a fundamental aspect of its pharmacology, contributing to both its therapeutic uses and its adverse effect profile. A thorough understanding of its interactions with muscarinic receptors, quantified through binding and functional assays, is essential for its rational use in clinical practice and for the development of new drugs with improved selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a detailed framework for researchers to further investigate the complex pharmacology of diphenhydramine and other anticholinergic agents.

References

A Technical Guide to the Off-Target Effects of Diphenhydramine in Cellular Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenhydramine (DPH), a first-generation ethanolamine-based antihistamine, is widely recognized for its potent antagonism of the histamine H1 receptor.[1] This primary mechanism of action underlies its therapeutic use in treating allergic conditions, insomnia, and the common cold.[1] However, the clinical profile of Diphenhydramine is complicated by a wide array of off-target effects, stemming from its interactions with numerous other endogenous receptors and ion channels.[1][2] These activities, while contributing to its side-effect profile, also open avenues for drug repurposing and provide a case study in drug promiscuity. This document provides a comprehensive technical overview of the principal off-target effects of Diphenhydramine observed in cellular models, presenting quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Off-Target Receptor and Transporter Binding

Diphenhydramine's lack of specificity is most evident in its significant affinity for several receptor systems beyond the H1 receptor. This promiscuity is a defining characteristic of first-generation antihistamines compared to their more selective second and third-generation counterparts.[2]

Muscarinic Acetylcholine Receptors (mAChRs)

Diphenhydramine is a potent competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] This antimuscarinic activity is responsible for the well-documented anticholinergic side effects, such as dry mouth, urinary retention, and cognitive impairment.[2][3] Its blocking properties on muscarinic receptors in the brain are also the basis for its use as an antiparkinson agent.[1][3]

Adrenergic and Serotonergic Receptors/Transporters

In addition to its antihistaminic and anticholinergic effects, Diphenhydramine interacts with receptors and transporters for other key neurotransmitters. It has been shown to inhibit the reuptake of serotonin, although its affinity for the serotonin transporter (SERT) is lower than for muscarinic receptors.[1] It also demonstrates binding to adrenergic receptors and the norepinephrine transporter (NET).[2] These interactions contribute to its complex central nervous system effects.[2]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of Diphenhydramine for various off-target receptors and transporters. A lower Ki value indicates a higher binding affinity.

| Target Receptor/Transporter | Species | Ki (nM) | Reference |

| Histamine H1 | Human | 1 - 16 | [1][2] |

| Muscarinic M1 | Human | 80 - 100 | [1] |

| Muscarinic M2 | Human | 120 - 490 | [1] |

| Muscarinic M3 | Human | 84 - 229 | [1] |

| Muscarinic M4 | Human | 53 - 112 | [1] |

| Muscarinic M5 | Human | 30 - 260 | [1] |

| Norepinephrine Transporter (NET) | - | 130 | [2] |

| Serotonin Transporter (SERT) | - | 1,800 | [2] |

| Dopamine D2 | - | 2,100 | [2] |

| Adrenergic α1 | - | 370 | [2] |

Interaction with Voltage-Gated Ion Channels

Diphenhydramine directly modulates the activity of several critical voltage-gated ion channels, an action that underlies both its local anesthetic properties and its potential for cardiac side effects.

Sodium Channel Blockade

Diphenhydramine acts as an intracellular blocker of voltage-gated sodium channels.[1][3][4] This inhibition is more potent when the channels are in an inactivated state, a characteristic shared with many local anesthetics and antiarrhythmic drugs.[5] The blockade of fast sodium channels in cardiac tissue can alter the electrophysiologic function of the conduction system.[4] In sensory neurons, this effect is responsible for its local anesthetic properties.[5][6] Studies in rat dorsal root ganglion neurons show that Diphenhydramine blocks both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents.[6]

Potassium Channel Blockade

There is strong evidence that Diphenhydramine can block the delayed rectifier potassium channel (hERG).[1] This action can prolong the QT interval of the cardiac action potential, which can lead to life-threatening ventricular arrhythmias like Torsades de Pointes.[1][4] The blockade of potassium channels lengthens the repolarization phase of the cardiac action potential.[4] Diphenhydramine's interaction with K(ATP) and Ca2+-gated K+ channels has also been implicated in its analgesic mechanisms.[7]

Quantitative Ion Channel Inhibition Data

The following table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of Diphenhydramine for key ion channels.

| Target Ion Channel | Cellular Model | Inhibition Value (µM) | Type | Reference |

| Voltage-gated Na+ Channel (Inactivated) | Neuronal | ~10 | Kd | [5] |

| Voltage-gated Na+ Channel (Resting) | Neuronal | >300 | Kd | [5] |

| TTX-S Sodium Current | Rat Dorsal Root Ganglion | 48 | Kd | [6] |

| TTX-R Sodium Current | Rat Dorsal Root Ganglion | 86 | Kd | [6] |

| hERG Potassium Channel | Human | 27.1 | IC50 | [1] |

Modulation of Intracellular Signaling Pathways

Recent research has uncovered Diphenhydramine's ability to modulate fundamental cellular processes such as apoptosis and autophagy through off-target interactions with key signaling pathways.

Induction of Apoptosis via STAT3/MCL-1 Pathway

In melanoma cell lines, Diphenhydramine has been shown to induce apoptosis by suppressing the STAT3/MCL-1 survival signaling pathway.[8] It attenuates the activation of STAT3 by reducing its phosphorylation at tyrosine 705. This, in turn, downregulates the expression of the anti-apoptotic protein MCL-1, a downstream target of STAT3. The reduction in MCL-1 levels is a critical step in Diphenhydramine-induced apoptosis in these cells.[8]

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Block of sodium currents in rat dorsal root ganglion neurons by diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. spandidos-publications.com [spandidos-publications.com]

Diphenhydramine's Role in Modulating Inflammatory Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenhydramine (DPH), a first-generation histamine H1 receptor antagonist, is widely recognized for its role in alleviating allergic symptoms. However, a growing body of evidence reveals its capacity to modulate inflammatory pathways beyond its primary antihistaminic function. This technical guide provides a comprehensive overview of the mechanisms through which diphenhydramine exerts its anti-inflammatory effects, focusing on its interactions with key signaling cascades such as the JAK-STAT, MAPK, and NF-κB pathways. This document synthesizes in vivo and in vitro data, details relevant experimental protocols, and visualizes the complex biological interactions to support further research and drug development in the field of immunomodulation.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a coordinated network of signaling pathways and immune cells. While essential for host defense, dysregulated inflammation contributes to a wide range of pathologies. Diphenhydramine, traditionally used for its H1 receptor inverse agonist activity, has demonstrated broader immunomodulatory properties.[1] Understanding these non-canonical mechanisms is crucial for repositioning this well-established drug and for the development of novel anti-inflammatory therapeutics. This guide delves into the molecular underpinnings of diphenhydramine's anti-inflammatory actions.

Modulation of Key Inflammatory Signaling Pathways

Diphenhydramine's influence on inflammation extends to several critical intracellular signaling cascades.

JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling route for numerous cytokines and growth factors, playing a pivotal role in immune cell differentiation, activation, and survival.

Mechanism of Action: Diphenhydramine has been shown to suppress the activation of STAT3, a key transcription factor in the STAT family that promotes inflammation and cell survival. Specifically, DPH reduces the phosphorylation of STAT3 at the tyrosine 705 residue.[2][3] This inhibition of STAT3 activation leads to the downregulation of its downstream target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[2][3] The suppression of the STAT3/MCL-1 survival signaling axis ultimately induces apoptosis in target cells, such as melanoma cells.[2][3]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a cascade of protein kinases that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The key MAPK families involved in inflammation are c-Jun N-terminal kinases (JNK), p38 MAPKs, and extracellular signal-regulated kinases (ERK).

Mechanism of Action: Diphenhydramine has been demonstrated to activate the JNK signaling pathway in eosinophils.[4][5] This activation is a key mechanism in reversing the survival-prolonging effects of interleukin-5 (IL-5) on these cells, thereby promoting their apoptosis.[4][5] In neutrophils, diphenhydramine has been shown to inhibit arachidonic acid release, albeit at high concentrations (IC50 > 100 µM).[6]

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action: As an H1 receptor antagonist, diphenhydramine can block histamine-induced signaling. In human coronary artery endothelial cells, histamine enhances the production of the pro-inflammatory cytokines IL-6 and IL-8, an effect that is associated with the amplified translocation of NF-κB to the nucleus. Diphenhydramine completely inhibits this histamine-induced cytokine production, suggesting an indirect inhibitory effect on NF-κB activation in this context.[3]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of diphenhydramine from in vivo and in vitro studies.

| In Vivo Model | Species | Dose | Key Findings | Reference |

| Traumatic Brain Injury | Rat | 15 mg/kg | Significantly reduced serum TNF-α levels at 2 and 24 hours post-injury. | [1][2] |

| Formaldehyde-induced Pain and Inflammation | Mouse | 1 and 2 mg/kg (I/M) | Significantly decreased licking time and paw depth. | [4] |

| B16-F10 Melanoma | Mouse | Not specified | Effectively suppressed tumor growth and prolonged survival. | [2][3] |

| In Vitro Model | Parameter Measured | IC50 Value | Key Findings | Reference |

| Neutrophils | Arachidonic Acid Release | > 100 µM | Inhibited arachidonic acid release. | [6] |

| BV2 Microglial Cells | Proton Currents | 42 µM | Reduced proton currents. | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Phosphorylated STAT3

Objective: To determine the effect of diphenhydramine on the phosphorylation of STAT3 at tyrosine 705.

Materials:

-

Melanoma cell lines (e.g., A2058, A375.S2)

-

Diphenhydramine hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3

-

HRP-conjugated anti-rabbit secondary antibody

-